- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

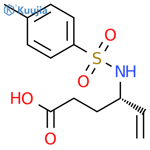

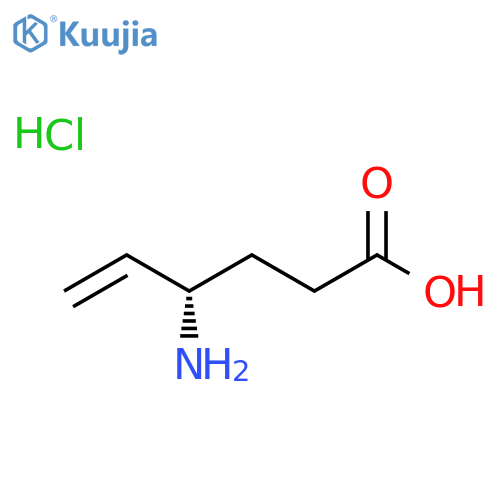

Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

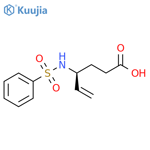

916677-41-3 structure

Nom du produit:(S)-4-Aminohex-5-enoic acid hydroChloride

Numéro CAS:916677-41-3

Le MF:C6H12ClNO2

Mégawatts:165.617980957031

CID:4719693

(S)-4-Aminohex-5-enoic acid hydroChloride Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-4-Aminohex-5-enoic acid hydroChloride

-

- Piscine à noyau: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

- La clé Inchi: FBNKOYLPAMUOHS-NUBCRITNSA-N

- Sourire: [C@@H](N)(C=C)CCC(=O)O.Cl

Propriétés calculées

- Qualité précise: 165.0556563 g/mol

- Masse isotopique unique: 165.0556563 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 4

- Complexité: 112

- Nombre d'unités de liaison covalente: 2

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 63.3

- Poids moléculaire: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10222-5g |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 95% | 5g |

$2499 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-250mg |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 98% | 250mg |

¥7173.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-1g |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 98% | 1g |

¥16748.00 | 2024-04-25 |

(S)-4-Aminohex-5-enoic acid hydroChloride Méthode de production

Méthode de production 1

Conditions de réaction

1.1 -

1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.3 Solvents: Diethyl ether ; rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

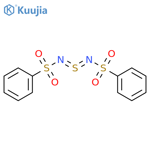

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.3 Solvents: Diethyl ether ; rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Référence

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Méthode de production 3

Conditions de réaction

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Méthode de production 4

Conditions de réaction

1.1 -

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

2.2 Solvents: Diethyl ether ; rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

2.2 Solvents: Diethyl ether ; rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Référence

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Référence

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Méthode de production 6

Conditions de réaction

1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Référence

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Méthode de production 7

Conditions de réaction

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

2.3 Solvents: Acetone ; 20 min, rt

2.4 Reagents: Isopropanol ; rt

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

2.3 Solvents: Acetone ; 20 min, rt

2.4 Reagents: Isopropanol ; rt

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium carbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 40 h, rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

4.3 Solvents: Acetone ; 20 min, rt

4.4 Reagents: Isopropanol ; rt

5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

4.3 Solvents: Acetone ; 20 min, rt

4.4 Reagents: Isopropanol ; rt

5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Méthode de production 9

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

3.3 Solvents: Acetone ; 20 min, rt

3.4 Reagents: Isopropanol ; rt

4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

3.3 Solvents: Acetone ; 20 min, rt

3.4 Reagents: Isopropanol ; rt

4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Méthode de production 10

Conditions de réaction

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Référence

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Méthode de production 11

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Acetone ; 20 min, rt

1.4 Reagents: Isopropanol ; rt

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Acetone ; 20 min, rt

1.4 Reagents: Isopropanol ; rt

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Méthode de production 12

Conditions de réaction

1.1 Solvents: Diethyl ether ; 12 h, 4 °C

1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Référence

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Méthode de production 13

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 d, 80 °C

1.2 Reagents: Pyridine Solvents: Benzene ; 12 h

2.1 Solvents: Diethyl ether ; 12 h, 4 °C

2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Pyridine Solvents: Benzene ; 12 h

2.1 Solvents: Diethyl ether ; 12 h, 4 °C

2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Référence

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.2 Solvents: Diethyl ether ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Solvents: Diethyl ether ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Référence

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

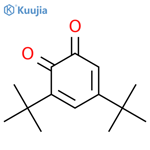

- 3,5-Di-tert-butyl-o-benzoquinone

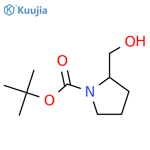

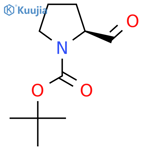

- tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

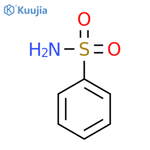

- Benzenesulfonamide

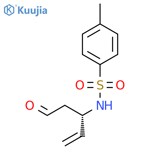

- BENZENESULFONAMIDE, 4-METHYL-N-[(1S)-1-(2-OXOETHYL)-2-PROPEN-1-YL]-

- 5-Hexenoic acid, 4-[(phenylsulfonyl)amino]-, (4S)-

- Benzenesulfonamide, N-[(1S)-1-(2-hydroxyethyl)-2-propen-1-yl]-4-methyl-

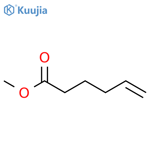

- Methyl 5-Hexenoate

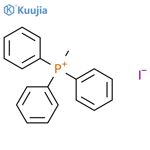

- methyl(triphenyl)phosphonium;iodide

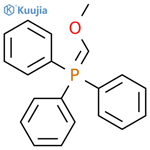

- METHOXYMETHYLENETRIPHENYLPHOSPHORANE

- 3-PYRROLIDINONE, 5-ETHENYL-1-[(4-METHYLPHENYL)SULFONYL]-, (5S)-

- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate

- 2-Pyrrolidinone, 5-ethenyl-, (S)-

- Bis(phenylsulfonyl)sulfur diimide

- (5S)-1-[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]-5-ethenyl-2-pyrrolidinone

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

(S)-4-Aminohex-5-enoic acid hydroChloride Littérature connexe

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride) Produits connexes

- 866017-87-0(2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)

- 2229075-89-0(2-bromo-1-(4-ethynylphenyl)ethan-1-ol)

- 1598335-01-3(1-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol)

- 2097891-45-5(3-chloro-4-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzene-1-sulfonamide)

- 2227867-73-2(rac-(3R,4S)-4-(2-methyl-2H-1,2,3-triazol-4-yl)methylpyrrolidin-3-ol)

- 118395-73-6(Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-, (4''R)-)

- 136350-66-8(1,1-dibromo-2-(4-bromophenyl)ethene)

- 2171741-56-1(3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1935943-01-3(1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone)

- 1269430-33-2(1-(3-chloro-2-pyridyl)ethanol)

Fournisseurs recommandés

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Shanghai Jinhuan Chemical CO., LTD.

Membre gold

Fournisseur de Chine

Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Handan Zechi Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot